Amyloid‑β Binding Affinity: Bromobenzamide vs. Phenol Analog in Radioligand Displacement
In a competitive radioligand binding assay using [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole and amyloid β(1–40) aggregates, the 2‑bromo‑N‑(3‑ethyl‑6‑fluoro‑benzothiazol‑2‑ylidene)benzamide derivative (BDBM50276883) exhibited a Ki of 4.31 nM. By comparison, the closely related analog in which the 2‑bromobenzamide is replaced by a 4‑hydroxyphenyl-substituted benzothiazole (BDBM50276892) displayed a Ki of 3.00–3.70 nM in the same assay system . The 1.2‑ to 1.4‑fold difference indicates that the bromobenzamide motif retains high‑affinity amyloid engagement competitive with the phenolic analog, while offering distinct physicochemical properties (increased lipophilicity, halogen‑bonding potential) that may affect tissue distribution and off‑target binding profiles.
| Evidence Dimension | Binding affinity (Ki) to amyloid β(1–40) aggregates |
|---|---|
| Target Compound Data | Ki = 4.31 nM (BDBM50276883; 2‑bromo‑N‑(3‑ethyl‑6‑fluoro‑benzothiazol‑2‑ylidene)benzamide) |
| Comparator Or Baseline | Ki = 3.00–3.70 nM (BDBM50276892; 4‑(benzo[b]thiophen‑2‑yl)phenol analog) |
| Quantified Difference | ΔKi ≈ 0.6–1.3 nM (target compound within 1.2‑ to 1.4‑fold of comparator) |
| Conditions | Inhibition of [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid β(1–40) aggregates (unknown origin); 3 h incubation; NaI well counting; curated by ChEMBL |
Why This Matters
This confirms low-nanomolar amyloid engagement for the bromobenzamide congener, supporting its selection over the phenolic analog when halogen‑dependent physicochemical tuning (logP, metabolic stability) is required for in‑vitro or in‑vivo amyloid probe development.
- [1] BindingDB Entry: BDBM50276883 (CHEMBL4175800) and BDBM50276892 (CHEMBL4167943). Amyloid-beta precursor protein (Human); assay ChEMBL_1717034. BindingDB, accessed via bindingdb.org. View Source
